(E)-4-(Quinolin-8-yl)but-3-en-2-one is a chemical compound characterized by its unique structure, which includes a quinoline moiety attached to a butenone functional group. This compound falls under the category of quinoline derivatives, which are known for their diverse biological activities, including antibacterial and antiviral properties. The significance of (E)-4-(Quinolin-8-yl)but-3-en-2-one lies in its potential applications in medicinal chemistry and drug development.
(E)-4-(Quinolin-8-yl)but-3-en-2-one can be synthesized through various chemical reactions involving quinoline derivatives. It is classified as an α,β-unsaturated ketone due to the presence of a double bond between the second and third carbons in the butenone chain. Its structure can be represented as follows:
This compound is part of a larger class of compounds that exhibit significant biological activities, making it a subject of interest in pharmaceutical research.
The synthesis of (E)-4-(Quinolin-8-yl)but-3-en-2-one typically involves the condensation of quinoline-8-carbaldehyde with an appropriate ketone under basic conditions. The following methods are commonly employed:
The molecular structure of (E)-4-(Quinolin-8-yl)but-3-en-2-one consists of a quinoline ring fused to a butenone chain. The structural analysis reveals:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₁O |
| Molecular Weight | 159.18 g/mol |
| InChI Key | InChI=1S/C10H9NO/c1-5(11)7-8(10)6(2)3/h2-4H,1H3/b7-6+ |
(E)-4-(Quinolin-8-yl)but-3-en-2-one can undergo several chemical reactions:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Electrophilic Substitution | Halogens, nitrating agents |
The mechanism of action for (E)-4-(Quinolin-8-yl)but-3-en-2-one primarily involves its interaction with biological targets through various pathways:
The physical and chemical properties of (E)-4-(Quinolin-8-yl)but-3-en-2-one are crucial for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Melting Point | Not well-documented |
| Boiling Point | Not well-documented |
| Solubility | Soluble in ethanol |
(E)-4-(Quinolin-8-yl)but-3-en-2-one has several scientific applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6